molecular formula C18H17N5O3S B11682101 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11682101
M. Wt: 383.4 g/mol
InChI Key: AHRCYIBVMWPNJH-YBFXNURJSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C20H19N5O3S. This compound is notable for its unique structure, which includes a benzimidazole ring, a nitrophenyl group, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired acetohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and nitrophenyl groups. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N5O3S/c1-2-22-16-9-4-3-8-15(16)20-18(22)27-12-17(24)21-19-11-13-6-5-7-14(10-13)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-11+

InChI Key

AHRCYIBVMWPNJH-YBFXNURJSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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